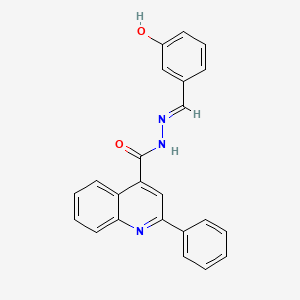

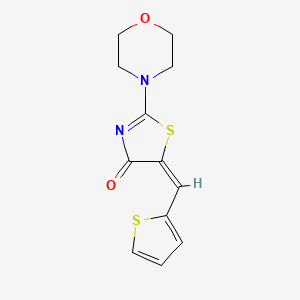

![molecular formula C16H11N5O2S B5566511 3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)

3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazolo[1,3,4]thiadiazepines and related derivatives represent a significant class of heterocyclic compounds, known for their diverse pharmacological activities and potential in medicinal chemistry. Their synthesis and study contribute to the broader understanding of nitrogen- and sulfur-containing heterocycles.

Synthesis Analysis

The synthesis of triazolo[1,3,4]thiadiazepine derivatives typically involves multi-step reactions, starting from readily accessible precursors like 2-mercapto-1-amino triazoles and substituted chalcones. The processes often employ microwave-assisted solid support synthesis for efficiency, reducing reaction times significantly from hours to seconds and improving yields compared to conventional heating methods (Kidwai et al., 2001).

Molecular Structure Analysis

Structural characterization and crystallographic analysis of triazolo[1,3,4]thiadiazepines reveal complex interactions and conformations within these molecules. For example, studies have shown that certain derivatives adopt a boat conformation, with substituents on the triazole rings exhibiting different conformations based on intermolecular interactions influenced by the polarity of para substituents (Thomas et al., 1994).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, including ring-opening reactions and lithiation processes, demonstrating their reactive versatility. For instance, ring-opening in di[1,2,3]triazolo[1,3,6]thiadiazepine with butyllithium occurs through thiophilic addition, showcasing the susceptibility of the C–S bond to nucleophilic attack (Volkova et al., 2002).

科学的研究の応用

Synthesis and Antibacterial Activity

The compound 3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine is part of a broader class of synthesized molecules that have been explored for their potential antibacterial and antifungal activities. A study highlighted the synthesis of novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines. These compounds showed notable activities against both Gram-positive and Gram-negative strains of bacteria as well as against fungal organisms, although their efficiency was observed only at higher concentrations (250, 500 μg/ml) (Reddy & Reddy, 2011).

Role in Synthesizing Tricyclic Derivatives

Another aspect of research on similar compounds involves their use as intermediates in the synthesis of tricyclic derivatives. 1,4-Benzodiazepine N-nitrosoamidines, for instance, served as scaffolds for creating various tricyclic derivatives, including triazolo and imidazobenzodiazepines. This method provided an alternative route to well-known compounds such as alprazolam and triazolam, highlighting the versatility of these nitrogen-rich heterocycles in medicinal chemistry (Fustero, González, & del Pozo, 2006).

将来の方向性

特性

IUPAC Name |

3-benzyl-8-nitro-[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2S/c22-21(23)13-6-7-14-12(9-13)10-17-20-15(18-19-16(20)24-14)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFKGHPLZFQXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C3N2N=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

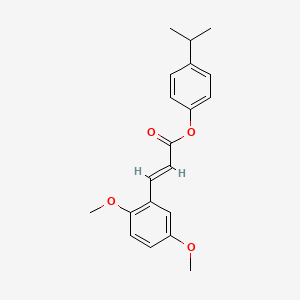

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)

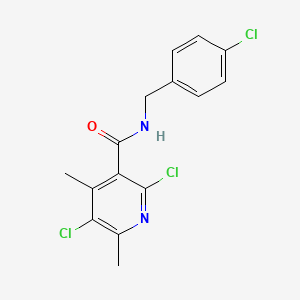

![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)

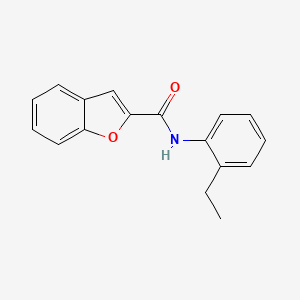

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)

![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5566515.png)